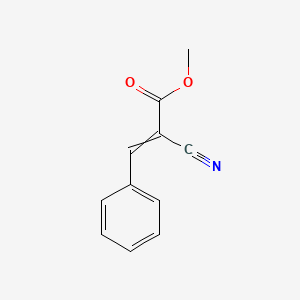

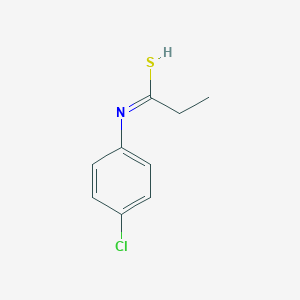

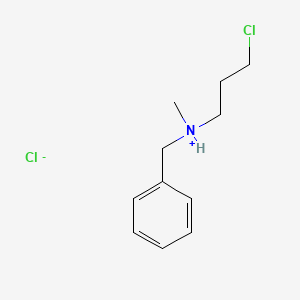

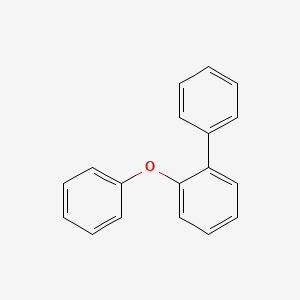

![molecular formula C16H14Br2 B7798488 4,16-二溴[2.2]对环 CAS No. 6662-18-6](/img/structure/B7798488.png)

4,16-二溴[2.2]对环

描述

4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It is an organic compound that belongs to the class of Aryl bromides . The CAS number for this compound is 96392-77-7 .

Synthesis Analysis

The synthesis of 4,16-Dibromo[2.2]paracyclophane involves using 4,16-Dibromo[2.2]paracyclophane (1), a pseudo-para isomer of dibromo[2.2]paracyclophane, as the key starting material to maintain the overall linearity of the backbone . Compound 1 is converted into 2 by using s-BuLi, followed by the addition of N,N-dimethylformamide (DMF) .Molecular Structure Analysis

An x-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .Physical And Chemical Properties Analysis

4,16-Dibromo[2.2]paracyclophane appears as a white form of crystals or powder or crystalline powder . It has a melting point between 245.0-252.0°C .科学研究应用

分子结构分析:对 4,16-二溴[2.2]对环的分子结构进行了研究,结果表明,在 C4 和 C16 处引入笨重的卤素原子并不会导致苯环的位阻大幅增加。卤素原子的极性导致偶极-偶极相互吸引,使反平行苯环靠得更近 (Lindeman, Struchkov, & Guryshev, 1986)。

合成与化学性质:研究还集中在合成 [2.2]对环的各种衍生物,包括 4,16-二溴[2.2]对环。这些化合物被用作多种化学反应中的前体,由于其结构和电子构型而显示出独特的性质 (Nikanorov 等,1992)。

材料科学应用:[2.2]对环,包括 4,16-二溴[2.2]对环,在聚合物化学和材料科学中正变得越来越重要。它们被用于构建具有有趣的生物、光物理和光电特性的分子支架和表面 (Hopf,2008)。

光学和电子性质:已经对 [2.2]对环的衍生物,包括二溴变体的光学和电子性质进行了研究。这些研究探索了它们在非线性光学和电荷转移等应用中的潜力,突出了结构特征在它们电子性质中的作用 (Zyss 等,2000)。

作用机制

Target of Action

The primary targets of 4,16-Dibromo[2It’s known that the compound is part of the [22]paracyclophane family , which are known for their unique structural and electronic properties . These properties make them interesting for both theoretical and practical purposes .

Mode of Action

The mode of action of 4,16-Dibromo[2.2]paracyclophane is primarily due to the pronounced steric strain of the molecules, which is manifested in their unusual stereochemistry . This strain results from the intramolecular repulsion of the approximated benzene rings, which are separated by only about 3.1 Å . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings, which are drawn somewhat closer to each other and to the halogen atom of the other ring .

Biochemical Pathways

The specific biochemical pathways affected by 4,16-Dibromo[2It’s known that derivatives of [22]paracyclophane play a key role in the synthesis and reactivity of various compounds .

Result of Action

The result of the action of 4,16-Dibromo[2.2]paracyclophane is primarily seen in its influence on the structure and reactivity of other compounds. The steric strain and unusual stereochemistry of the molecule play a key role in these effects .

Action Environment

The action environment of 4,16-Dibromo[2.2]paracyclophane can influence its action, efficacy, and stability. For example, it has been suggested that the three-dimensionality of the [2.2]paracyclophane adduct could increase lipid disorder in biological membranes .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it on skin or in eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

未来方向

The introduction of dimensionality to the conjugated segment of 4,16-Dibromo[2.2]paracyclophane is a structural variation that has yet to be considered . This could potentially lead to a better understanding of the reorganization of the membrane lipids and the overall perturbation of the bilayer . This suggests a new design of conjugated oligoelectrolytes as biocompatible cell permeabilizers .

属性

IUPAC Name |

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMAXRJHDMKTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985208 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6662-18-6, 23927-40-4 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。